molecular formula C7HCl2N3O4 B157266 2,4-Dichloro-3,5-dinitrobenzonitrile CAS No. 1930-71-8

2,4-Dichloro-3,5-dinitrobenzonitrile

Cat. No.: B157266
CAS No.: 1930-71-8
M. Wt: 262 g/mol
InChI Key: XBOQCIVRIFOJCP-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-dinitrobenzonitrile is an organic compound with the molecular formula C7HCl2N3O4. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and two nitro groups attached to the benzene ring. This compound is used in various chemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3,5-dinitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dichlorobenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dichlorobenzyl chloride. This method offers higher yields and operates at lower reaction temperatures compared to traditional nitration processes. The catalytic ammoxidation process uses a heterogeneous catalyst and involves the reaction of 2,4-dichlorobenzyl chloride with ammonia and oxygen .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 2,4-Diamino-3,5-dinitrobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-3,5-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3,5-dinitrobenzonitrile involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzonitrile: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    3,5-Dinitrobenzonitrile: Lacks the chlorine atoms, affecting its reactivity and applications.

    2,4-Dichloro-3-nitrobenzonitrile: Contains only one nitro group, resulting in different chemical properties.

Uniqueness

2,4-Dichloro-3,5-dinitrobenzonitrile is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2N3O4/c8-5-3(2-10)1-4(11(13)14)6(9)7(5)12(15)16/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOQCIVRIFOJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172904
Record name Benzonitrile, 2,4-dichloro-3,5-dinitro-
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Molecular Weight

262.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1930-71-8
Record name Benzonitrile, 2,4-dichloro-3,5-dinitro-
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Record name NSC163312
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Record name Benzonitrile, 2,4-dichloro-3,5-dinitro-
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Record name 2,4-DICHLORO-3,5-DINITROBENZONITRILE
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Record name 2,4-Dichloro-3,5-dinitrobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 66.0 gm. (0.235 mole) of 2,4-dichloro-3,5-dinitrobenzamide and 140 ml. of phosphorus oxychloride is heated at reflux for 1 hour. The solution is cooled to room temperature. The excess phosphorus oxychloride is distilled off in vacuo. The solid residue is triturated with ice-water and filtered. There is obtained 54.0 g. (88%) of a tan solid melting at 139°-141°.
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Synthesis routes and methods II

Procedure details

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